![molecular formula C22H28N6O4 B2498107 N-(sec-butyl)-4-cyclopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1207008-65-8](/img/structure/B2498107.png)
N-(sec-butyl)-4-cyclopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazoloquinazolines are heterocyclic compounds combining triazole and quinazoline moieties. These compounds are of significant interest due to their potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticonvulsant activities. The synthesis and study of such compounds help in understanding their structure-activity relationships, leading to the development of new therapeutic agents.
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives generally involves multi-step reactions, starting from the preparation of the quinazoline base followed by cyclization with appropriate reagents to introduce the triazolo ring. A common approach includes the condensation of anthranilamide with isocyanates, leading to quinazolinone derivatives, which are then further modified to introduce the triazolo moiety through cyclization reactions (Chern et al., 1988).
Molecular Structure Analysis
The molecular structure of triazoloquinazolines is characterized using spectroscopic methods such as NMR, MS, FT-IR, and X-ray crystallography. These techniques confirm the arrangement of atoms within the molecule and the presence of specific functional groups. For example, Yao et al. (2022) synthesized a new triazoline-quinazolinone compound and confirmed its structure using MS, NMR, FT-IR spectroscopy, and X-ray diffraction (Yao et al., 2022).
Chemical Reactions and Properties
Triazoloquinazoline derivatives undergo various chemical reactions, including alkylation, acylation, and sulfonylation, enabling the introduction of different substituents into the molecule. These modifications significantly affect the compounds' biological activities and physicochemical properties (Chernyshev et al., 2008).
科学的研究の応用
Synthesis and Chemical Reactivity Research on compounds with structural similarities to N-(sec-butyl)-4-cyclopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide includes studies on the reactions of anthranilamide with isocyanates, leading to the synthesis of novel quinazoline derivatives. These synthetic routes offer insights into potential methods for creating a variety of quinazoline-based compounds, which may include the compound (Chern et al., 1988).
Biological Evaluation and Potential Applications Further research has extended into the design, synthesis, and biological evaluation of novel benzothiazole-based [1,2,4]Triazolo[4,3-c]quinazoline derivatives. These studies include docking with oxido-reductase and DNA gyrase enzymes, suggesting potential antimicrobial, antioxidant, and even anticancer applications through structural modifications and optimization of these compounds (Gadhave & Kuchekar, 2020).
Antimicrobial Properties The primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents emphasizes the antimicrobial potential of triazole and quinazoline derivatives. These compounds have shown moderate to good activities against various pathogens, indicating that similar compounds, possibly including this compound, could be explored for antimicrobial applications (Pokhodylo et al., 2021).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-butan-2-yl-4-cyclopropyl-1,5-dioxo-2-[2-oxo-2-(propan-2-ylamino)ethyl]-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4/c1-5-13(4)24-19(30)14-6-9-16-17(10-14)28-21(27(20(16)31)15-7-8-15)25-26(22(28)32)11-18(29)23-12(2)3/h6,9-10,12-13,15H,5,7-8,11H2,1-4H3,(H,23,29)(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTXPILRMFHPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NC(C)C)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

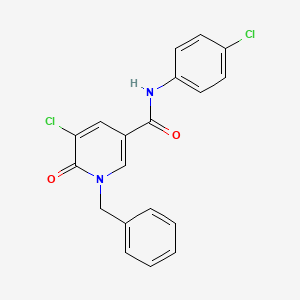
![N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498026.png)
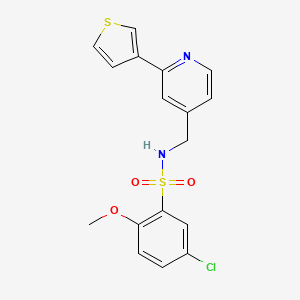
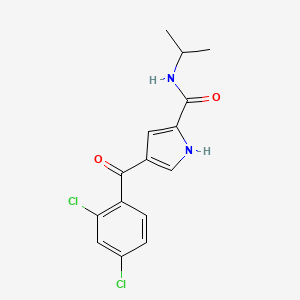
![Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B2498033.png)
![2-[[4-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2498034.png)
![3-(2,4-dichlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498035.png)
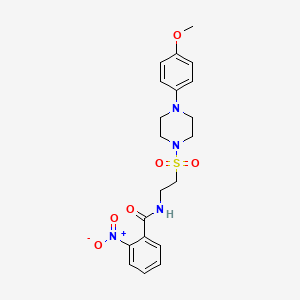
![1-[(Benzenesulfonyl)methyl]pyridin-1-ium perchlorate](/img/structure/B2498037.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2498038.png)
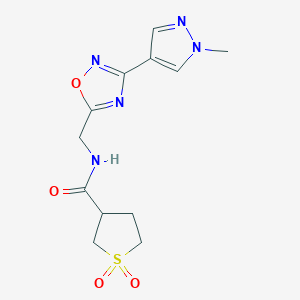
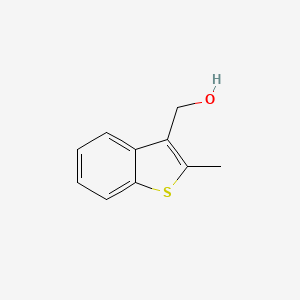
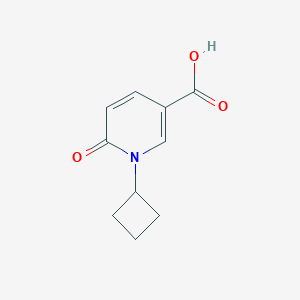
![2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2498046.png)